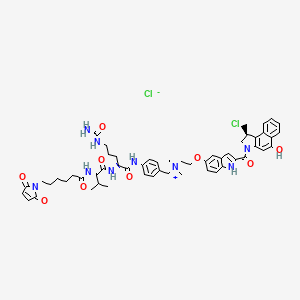

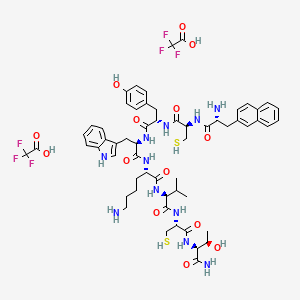

Kisspeptin-10, rat (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

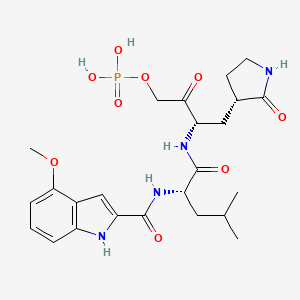

Kisspeptin-10, rata (TFA) es un péptido potente conocido por su función como vasoconstrictor e inhibidor de la angiogénesisEste compuesto ha demostrado propiedades antioxidantes potenciales y puede reducir la toxicidad reproductiva inducida por metotrexato .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Kisspeptin-10, rata (TFA) se sintetiza utilizando síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones secundarias no deseadas. La síntesis se lleva a cabo en condiciones controladas, que normalmente implican el uso de reactivos de acoplamiento como HBTU o HATU y bases como DIPEA. Después de que la cadena peptídica se ensambla completamente, se escinde de la resina y se desprotege para producir el producto final .

Métodos de producción industrial: La producción industrial de Kisspeptin-10, rata (TFA) sigue principios similares a la síntesis de laboratorio pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la reproducibilidad. La purificación del péptido sintetizado generalmente se logra mediante cromatografía líquida de alto rendimiento (HPLC), lo que garantiza una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Kisspeptin-10, rata (TFA) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas normales .

Reactivos y condiciones comunes:

Reactivos de acoplamiento: HBTU, HATU

Bases: DIPEA

Reactivos de escisión: TFA (ácido trifluoroacético)

Purificación: HPLC

Productos principales formados: El producto principal que se forma es el propio péptido Kisspeptin-10, rata (TFA). Durante la síntesis, también se forman péptidos protegidos intermedios, que posteriormente se desprotegen para producir el producto final .

Aplicaciones Científicas De Investigación

Kisspeptin-10, rata (TFA) tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de trastornos reproductivos y ciertos cánceres debido a su papel en la inhibición de la angiogénesis y la reducción de la toxicidad reproductiva

Química: Sirve como un péptido modelo para estudiar las técnicas de síntesis y purificación de péptidos.

Industria: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Mecanismo De Acción

Kisspeptin-10, rata (TFA) ejerce sus efectos uniéndose al receptor de kisspeptina (KISS1 o GPR54). Esta unión activa una cascada de señalización que involucra proteínas G, que a su vez modulan diversas vías descendentes. Estas vías incluyen la regulación de la secreción de la hormona liberadora de gonadotropina, la inhibición de la angiogénesis y la modulación de las funciones reproductivas . El péptido también influye en el metabolismo de los lípidos y la captación de glucosa en los adipocitos .

Compuestos similares:

Kisspeptin-54: Un péptido más largo con funciones biológicas similares pero diferente potencia y estabilidad.

Kisspeptin-14: Un péptido más corto con propiedades de unión al receptor similares pero actividad biológica reducida.

Kisspeptin-13: Otro péptido más corto con afinidad al receptor comparable pero resultados funcionales distintos

Singularidad: Kisspeptin-10, rata (TFA) es único debido a su secuencia específica y alta potencia como vasoconstrictor e inhibidor de la angiogénesis. Su capacidad para reducir la toxicidad reproductiva inducida por metotrexato y las posibles propiedades antioxidantes lo distinguen aún más de otros péptidos de kisspeptina .

Comparación Con Compuestos Similares

Kisspeptin-54: A longer peptide with similar biological functions but different potency and stability.

Kisspeptin-14: A shorter peptide with similar receptor binding properties but reduced biological activity.

Kisspeptin-13: Another shorter peptide with comparable receptor affinity but distinct functional outcomes

Uniqueness: Kisspeptin-10, rat (TFA) is unique due to its specific sequence and high potency as a vasoconstrictor and angiogenesis inhibitor. Its ability to reduce Methotrexate-induced reproductive toxicity and potential antioxidant properties further distinguish it from other kisspeptin peptides .

Propiedades

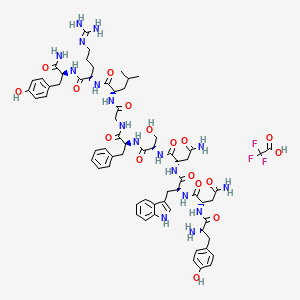

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O15.C2HF3O2/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35;3-2(4,5)1(6)7/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCRYTJFHFFTIK-QDUZOICUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H84F3N17O17 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)

![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8198269.png)

![N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B8198285.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride](/img/structure/B8198303.png)